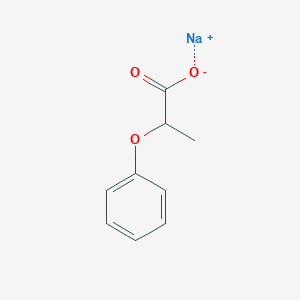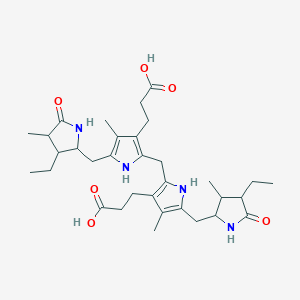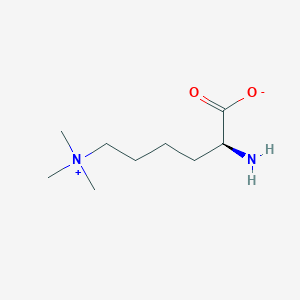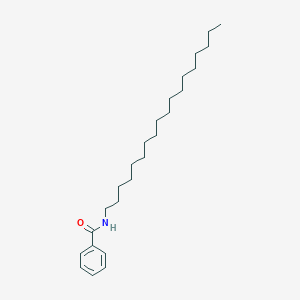
N-octadecylbenzamide
Descripción general
Descripción
N-octadecylbenzamide is a chemical compound with the molecular formula C25H43NO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of N-octadecylbenzamide consists of 25 carbon atoms, 43 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 373.628 .Aplicaciones Científicas De Investigación
1. Molecular Pattern Formation
N-Octadecylbenzamide (ODB) has been studied for its ability to form characteristic molecular patterns on graphite surfaces. Self-assembled monolayers of ODB show distinctive stripe-shaped lamellar structures when observed through scanning tunneling microscopy (QianPu et al., 1999).
2. Thermochromic Material Research
ODB has been investigated as part of binary mixtures with fluoran dye for potential applications in rewritable paper. These mixtures exhibit thermochromic behavior, changing color in response to temperature changes, as studied using various spectroscopic techniques (Satoshi Yamamoto et al., 2008).
3. Thermal Energy Storage
Research on microencapsulation of n-octadecane, which includes studies on polyurea shells containing different soft segments, indicates potential applications in heat energy storage and thermal regulation. These microcapsules are synthesized using interfacial polycondensation and demonstrate efficient phase change properties (Huanzhi Zhang & Xiaodong Wang, 2009).
4. Development of Low Supercooling Phase Change Material
Studies on microencapsulated n-octadecane with copolymer shells show potential for creating materials with low degrees of supercooling, beneficial for thermal energy storage applications. These microcapsules exhibit high enthalpy and good thermal resistance (Xiaofen Tang et al., 2014).
5. Chromatographic Studies
N-Octadecylbenzamide and related compounds have been the subject of chromatographic studies, examining their elution characteristics and potential applications in analytical chemistry (P. Lehtonen, 1983).
6. Nanogel Drug Delivery Systems
Research on octadecylamine grafted to chondroitin sulfate for nanogel-based drug delivery systems, particularly for cancer treatment, indicates potential applications of related compounds in pharmaceuticals (Arezoo Setayesh et al., 2020).
7. Immunomodulatory Applications
Studies on octadecylamine-functionalized nanodiamonds have explored their potential as immunomodulatory agents, particularly in the treatment of inflammatory disorders like rheumatoid arthritis (A. Pentecost et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
N-octadecylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-25(27)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEOYOXBRATLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404369 | |
| Record name | N-octadecylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-octadecylbenzamide | |
CAS RN |
19083-52-4 | |
| Record name | N-octadecylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzoyloctadecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

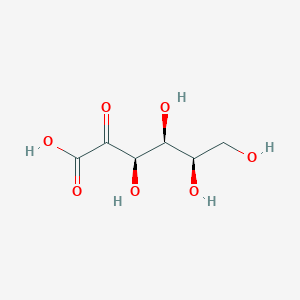

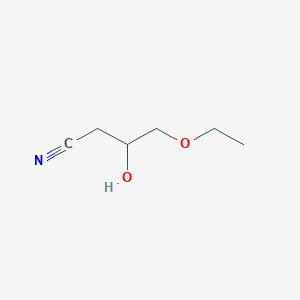

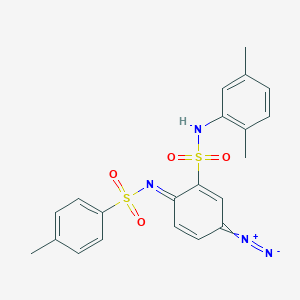
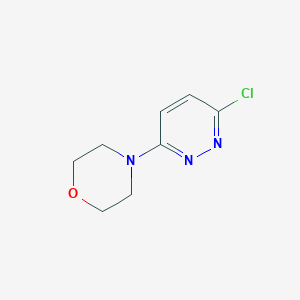

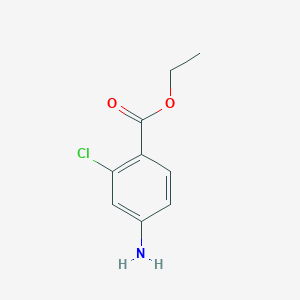
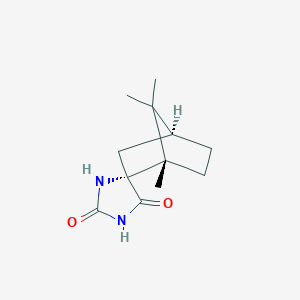
![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)
